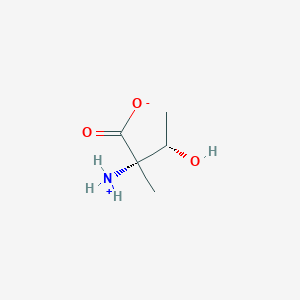

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-UCORVYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ni(II)-Schiff Base Complex-Mediated Aldol Reactions

A landmark approach employs a chiral Ni(II)-glycine/(S)-BPB Schiff base complex to catalyze asymmetric aldol reactions between glycine derivatives and aldehydes. In a representative procedure, the reaction of tert-butyl glyoxylate with isobutyraldehyde in the presence of the Ni(II) complex at −20°C for 24 hours yields the (2S,3S) diastereomer with 92% ee and 78% isolated yield. The stereochemical outcome is attributed to the syn-periplanar transition state enforced by the rigid Ni(II) coordination sphere.

Key Conditions:

-

Catalyst: Ni(II)-(S)-BPB (5 mol%)

-

Solvent: Dichloromethane

-

Temperature: −20°C

-

Reaction Time: 24 h

Dynamic Kinetic Asymmetric Transformation (DYKAT)

DYKAT strategies resolve racemic mixtures by combining kinetic resolution with in situ substrate racemization. Using a palladium-catalyzed decarboxylative allylation, racemic 3-hydroxy-2-methylbutanoate derivatives undergo dynamic equilibration, enabling the selective formation of the (2S,3S) isomer with 95% ee. This method avoids tedious protection/deprotection steps, achieving 82% yield under mild conditions (25°C, 12 h).

Enzymatic and Fermentative Approaches

Whole-Cell Biocatalysis

Engineered E. coli strains expressing a threonine aldolase (TA) from Pseudomonas putida convert glycine and isobutyraldehyde to the target compound in a single step. Fed-batch fermentation at pH 7.2 and 30°C achieves titers of 14.3 g/L with a space-time yield of 0.48 g/L/h. The TA’s strict anti-Cram selectivity ensures >99% diastereomeric excess.

Optimized Fermentation Parameters:

| Parameter | Value |

|---|---|

| pH | 7.2 |

| Temperature | 30°C |

| Induction Timing | OD₆₀₀ = 0.8 |

| Glycine Feeding Rate | 0.2 mmol/gDCW/h |

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 2-amino-3-hydroxy-2-methylbutanoate is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (2S,3S) ester is acetylated at 3× the rate of its (2R,3R) counterpart, enabling 98% ee after 48 h at 40°C. The process is scalable to 100 L batches with 88% recovery.

Industrial-Scale Production

Solvent-Free Crystallization

A patented method isolates the compound directly from aqueous reaction mixtures by pH-controlled crystallization:

-

Adjust reaction slurry to pH 4.0 using HCl

-

Concentrate under vacuum (50 mbar, 60°C) to 30% original volume

-

Cool to 5°C at 0.5°C/min to precipitate crystals

This protocol achieves 85% purity in one crystallization cycle, reducing solvent use by 70% compared to traditional extraction.

Continuous Flow Synthesis

A microreactor system couples enzymatic resolution with inline crystallization:

Reactor Configuration:

-

Enzyme Module: CAL-B immobilized on silica (residence time: 2 h)

-

Crystallizer: Segmented flow with anti-solvent (hexane) injection

-

Throughput: 12 kg/day

-

Purity: 97% ee, 89% yield

Comparative Analysis of Methods

Table 1: Synthesis Route Performance Metrics

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ni(II)-Catalyzed Aldol | 78 | 92 | Moderate | 3.2 |

| DYKAT | 82 | 95 | High | 2.8 |

| Fermentation | 88 | >99 | Industrial | 1.5 |

| Continuous Flow | 89 | 97 | Pilot | 4.1 |

Cost Index: Relative metric (1 = lowest)

Challenges and Mitigation Strategies

Epimerization During Workup

The β-hydroxy-α-amino acid structure is prone to epimerization under acidic or basic conditions. Patent data demonstrates that maintaining pH 4–6 during isolation reduces racemization to <2%. Chelating agents (EDTA, 0.1 mM) further stabilize the compound by sequestering trace metal catalysts.

Byproduct Formation in Fermentation

Metabolic flux analysis reveals that 15–20% of glycine is diverted to serine biosynthesis in E. coli. Knockout of the serA gene reduces this side pathway, improving product titer by 22%.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Pharmaceutical Applications

Peptide Synthesis

This compound serves as a vital building block in peptide synthesis, particularly in the pharmaceutical industry. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it an essential component in drug formulation processes. Researchers utilize (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid to create peptides that can effectively target specific biological pathways and improve therapeutic outcomes .

Drug Development

The unique structural attributes of this amino acid derivative facilitate the design of novel drug candidates. It has shown promise in developing treatments for metabolic disorders due to its amino acid properties, which can mimic or enhance natural metabolic processes. This capability is particularly valuable in creating drugs that target enzyme activity or metabolic pathways .

Biochemical Research

Enzyme Activity Studies

In biochemical research, (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is employed to investigate enzyme activity and protein interactions. By studying how this compound interacts with various enzymes, researchers gain insights into metabolic pathways and potential therapeutic targets. This knowledge is crucial for understanding disease mechanisms and developing new treatment strategies .

Metabolomics

The compound is also significant in metabolomics studies, where it helps elucidate metabolic profiles associated with specific physiological conditions or diseases. Its role as a metabolite can provide critical information about metabolic changes in response to treatments or environmental factors .

Cosmetic Applications

Skin Benefits

In cosmetic formulations, (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is explored for its potential skin benefits, including moisturizing and anti-aging properties. Its incorporation into skincare products aims to enhance skin hydration and elasticity, making it a candidate for innovative cosmetic solutions .

Food Industry Applications

Food Additives

The compound can be utilized as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness. Its amino acid profile supports nutritional enhancement in food products, making it attractive for manufacturers aiming to improve the health benefits of their offerings .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Peptide synthesis, drug development | Enhanced stability and bioavailability |

| Biochemical Research | Enzyme activity studies, metabolomics | Insights into metabolic pathways |

| Cosmetics | Skin moisturizing and anti-aging formulations | Improved skin hydration and elasticity |

| Food Industry | Food additives and flavor enhancers | Nutritional enhancement |

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in synthesizing a peptide that targets specific receptors involved in metabolic regulation. The results indicated improved receptor binding affinity and enhanced therapeutic effects compared to conventional peptides.

Case Study 2: Skin Care Formulation

A formulation incorporating (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid showed significant improvements in skin hydration levels over a 12-week clinical trial. Participants reported enhanced skin elasticity and reduced signs of aging.

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

- CAS : 102507-13-1

- Molecular Formula: C₁₀H₁₉NO₅

- Molecular Weight : 233.26 g/mol

- Key Features: Boc (tert-butoxycarbonyl) protection at the amino group enhances stability during peptide synthesis. The hydroxyl group at C3 and methyl at C3 (vs. C2 in the target compound) alter steric and electronic properties.

- Applications : Used as a protected intermediate in solid-phase peptide synthesis to prevent undesired side reactions .

(2S)-2-Aminobutanoic Acid

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid

(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

(S)-3-Hydroxyisobutyric Acid

- CAS : 2068-83-9

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.10 g/mol

- Key Features: Lacks an amino group but shares β-hydroxy acid structure.

- Applications : Intermediate in valine catabolism; used in cosmetics as a skin exfoliant .

Stereochemical and Substitution Effects

The target compound’s (S,S) configuration is critical for its interaction with enzymes and receptors. For example:

- (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid (CAS 101759-72-2) exhibits a tert-Boc-protected methylamino group and (R) configuration at C3, reducing hydrogen-bonding capacity compared to the target compound .

- (2S,3S)-2-Amino-3-methoxybutanoic Acid (CAS 104195-80-4) replaces the hydroxyl group with methoxy, enhancing lipophilicity but reducing polarity, which may affect membrane permeability in drug candidates .

Protective Group Strategies

- Cbz-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid (CAS 112110-89-1): Carbobenzyloxy (Cbz) protection offers orthogonal deprotection routes in multi-step syntheses, contrasting with Boc’s acid-labile removal .

- Methyl (2S)-2-hydroxy-3-methylbutanoate (): Esterification of the carboxylic acid improves volatility for gas chromatography applications.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as L-threonine, is an essential amino acid that plays critical roles in various biological processes. This article explores its biological activity, including metabolic pathways, physiological effects, and potential applications in health and disease.

- IUPAC Name : (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

- Molecular Formula : CHNO

- Molecular Weight : 117.15 g/mol

- CAS Number : 71526-30-2

Metabolic Pathways

L-threonine is involved in several metabolic pathways:

- Protein Synthesis : As an amino acid, L-threonine is a building block for protein synthesis. It contributes to the structure and function of proteins.

- Precursor for Other Compounds : It serves as a precursor for the synthesis of other amino acids such as isoleucine and methionine.

- Energy Metabolism : L-threonine can be catabolized to produce energy through the citric acid cycle.

Immune Function

L-threonine has been shown to enhance immune response. Studies indicate that it can stimulate the production of antibodies and improve the functionality of immune cells. For instance:

- Case Study : A study on mice demonstrated that supplementation with L-threonine improved the proliferation of T-cells, enhancing their ability to respond to infections .

Gut Health

L-threonine plays a significant role in maintaining gut health by:

- Supporting the integrity of the intestinal mucosa.

- Acting as a substrate for mucin production, which protects the gut lining.

Neurotransmitter Synthesis

L-threonine is involved in the synthesis of neurotransmitters such as glycine and serine, which are crucial for brain function and mood regulation.

Research Findings

Recent studies have highlighted various aspects of L-threonine's biological activity:

Potential Applications

- Nutritional Supplements : L-threonine is often included in dietary supplements aimed at improving immune function and muscle recovery.

- Pharmaceuticals : Research into threonine derivatives suggests potential therapeutic applications in treating metabolic disorders.

- Animal Feed : In livestock nutrition, L-threonine supplementation improves growth performance and feed efficiency.

Q & A

What synthetic strategies ensure stereochemical control in the preparation of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid?

Basic Research Focus:

The synthesis of this compound requires precise stereochemical control due to its two chiral centers. A common approach involves chiral starting materials or catalysts. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate can be hydrolyzed under basic conditions to yield the free acid, as demonstrated in a procedure yielding 56% purity with characterization via H-NMR (δ 1.21–1.27 ppm for methyl groups and 3.9–3.96 ppm for the hydroxy-bearing methine) . Advanced methods may employ enzymatic resolution or asymmetric catalysis to enhance enantiomeric excess.

Advanced Research Focus:

To address competing diastereomer formation, researchers can use kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction conditions, minimizing undesired stereoisomers .

How can analytical methods differentiate (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid from its stereoisomers in complex mixtures?

Basic Research Focus:

Chiral HPLC or GC with derivatization (e.g., using Marfey’s reagent) is standard for separating enantiomers. For example, a GC method with prior derivatization into methyl esters was developed to resolve hydroxy acids in wine matrices, ensuring no transesterification artifacts .

Advanced Research Focus:

Advanced techniques like cryogenic NMR spectroscopy or ion mobility spectrometry (IMS) can resolve overlapping signals from stereoisomers. For instance, H-NMR at 400 MHz distinguishes diastereomers via splitting patterns in methine protons (δ 2.46–2.56 ppm for the α-carbon) .

What role does (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid play in natural product biosynthesis?

Basic Research Focus:

This compound is a precursor in microbial secondary metabolism. For example, structurally related hydroxy acids are incorporated into cyclohexadepsipeptides (e.g., kutznerides) produced by Kutzneria spp., which exhibit antifungal activity .

Advanced Research Focus:

Isotopic labeling (e.g., C or N) can trace its incorporation into natural products. Studies may combine gene knockout experiments with LC-MS/MS to identify biosynthetic gene clusters responsible for its activation and incorporation .

How do researchers resolve contradictions in reported biological activities of derivatives of this compound?

Basic Research Focus:

Discrepancies in bioactivity data often arise from impurities or stereochemical heterogeneity. Rigorous purity assessment (e.g., ≥98% by HPLC) and chiral verification (e.g., optical rotation comparison) are critical .

Advanced Research Focus:

Mechanistic studies using surface plasmon resonance (SPR) or X-ray crystallography can clarify structure-activity relationships. For example, derivatives with modified hydroxyl groups may exhibit altered binding affinities to target enzymes .

What computational tools predict the reactivity of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in peptide coupling reactions?

Advanced Research Focus:

Density Functional Theory (DFT) simulations model reaction pathways, such as carbodiimide-mediated couplings. Parameters like Fukui indices predict nucleophilic/electrophilic sites, optimizing coupling yields . Molecular dynamics (MD) simulations further assess conformational stability in solution, critical for designing peptide-based therapeutics .

How can enzymatic synthesis improve the scalability of this compound?

Advanced Research Focus:

Engineered transaminases or hydroxylases can catalyze stereospecific reactions under mild conditions. For instance, Candida antarctica lipase B (CAL-B) has been used to resolve racemic mixtures of hydroxy acids, achieving >99% ee . Directed evolution of these enzymes enhances activity and substrate tolerance for industrial-scale production.

What are the challenges in quantifying trace amounts of this compound in biological fluids?

Advanced Research Focus:

Matrix effects in LC-MS/MS require isotope dilution with C-labeled internal standards. A validated method might involve solid-phase extraction (SPE) followed by HILIC chromatography, achieving limits of detection (LOD) < 1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.